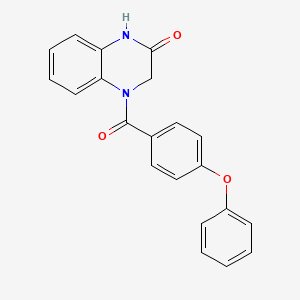
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as PBQ, is a heterocyclic organic compound that has recently gained attention in the field of scientific research. PBQ is a derivative of quinoxaline and has been found to possess several interesting pharmacological properties. In
Scientific Research Applications
Antineoplastic Properties
Research has shown that derivatives similar to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. For instance, compounds within this structural pattern have been explored for their biological activity, revealing interesting antitumor capabilities, especially in terms of disrupting tumor vasculature and cell proliferation (Cui et al., 2017). Such findings underscore the compound's potential in cancer therapy, particularly as a novel class of tubulin-binding tumor-vascular disrupting agents.
Antioxidant and Antimicrobial Activities
Derivatives of 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have also been evaluated for their antioxidant and antimicrobial properties. Some of these compounds have shown to possess significant antioxidant activity, comparable or even superior to standard antioxidants like tert-butylhydroquinone (TBHQ). This activity is crucial for reducing oxidative stress and potentially mitigating oxidative stress-related diseases (Zhou et al., 2013). Moreover, these compounds have demonstrated moderate to good antimicrobial activity against selective pathogens, highlighting their potential as antimicrobial agents.
Environmental Implications and Biodegradation
In addition to their biological activities, compounds structurally related to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have been studied for their environmental presence and degradation pathways. For instance, the occurrence of synthetic phenolic antioxidants, which share structural similarities, in municipal sewage sludge indicates the environmental relevance of these compounds. Studies focusing on their biodegradation pathways reveal the enzymatic mechanisms involved in breaking down phenolic structures, offering insights into potential environmental detoxification strategies (Liu et al., 2015).
properties
IUPAC Name |
4-(4-phenoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPSJFUVAYLIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

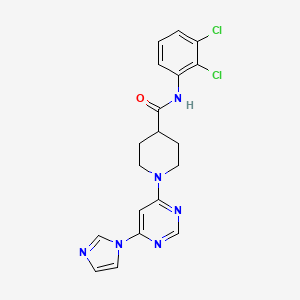
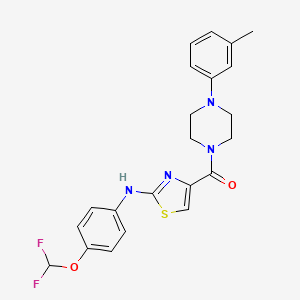
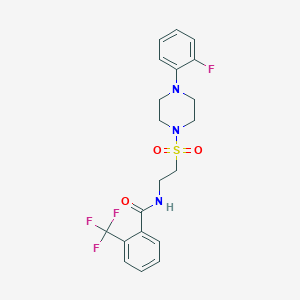
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
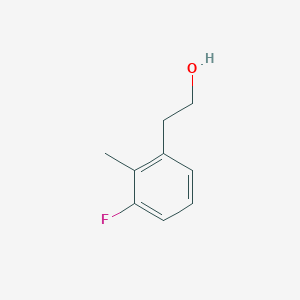

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
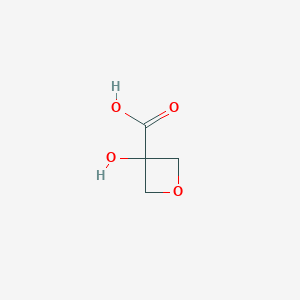
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
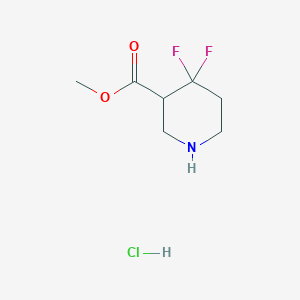
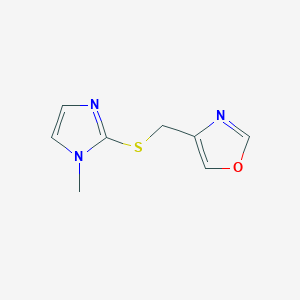
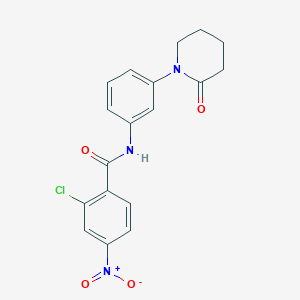
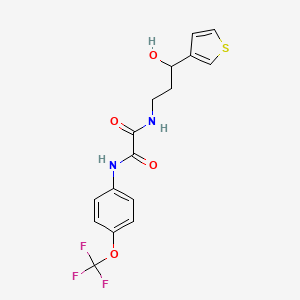
![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)